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Compound of Interest

Compound Name: LY3007113

Cat. No.: B1191796

Pirtobrutinib (formerly LY3007113) is a highly selective, non-covalent inhibitor of Bruton's
tyrosine kinase (BTK) that has demonstrated potent anti-tumor activity in both laboratory
settings and clinical trials. This guide provides a comprehensive comparison of the in vitro and
in vivo experimental data for pirtobrutinib, offering researchers, scientists, and drug
development professionals a detailed overview of its performance.

Quantitative Data Comparison

The following tables summarize the key quantitative data from in vitro and in vivo studies of
pirtobrutinib, facilitating a direct comparison of its potency and efficacy across different
experimental systems.

In Vitro Potency and Selectivity
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Comparison to

Assay Type Target IC50 (nM) Other BTK
Inhibitors
>300-fold more
) ) selective for BTK over
Enzymatic Assay Wild-Type BTK 2.5
98% of 371 other
kinases
Remains highly potent
against the common
C481S-Mutant BTK 2.3

C481S resistance

mutation

Cellular Assay

BTK Occupancy

16

Demonstrates potent

and sustained BTK

(NanoBRET) inhibition in cellular
environments

Shows potent anti-

TMDS8 (ABC-DLBCL) 6 proliferative effects in

Cell Proliferation B-cell malignancy cell
lines

Jeko-1 (Mantle Cell Effective at inhibiting

Lymphoma) Cell 4.9 the growth of various

Proliferation

B-cell cancer cell lines

In Vivo Anti-Tumor Efficacy
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] Dosing Tumor Growth o
Animal Model Cancer Type . o Key Findings
Regimen Inhibition (TGI)
Demonstrates
50 mg/kg, once o dose-dependent
TMD8 Xenograft ~ ABC-DLBCL ) Significant
daily tumor growth
inhibition.
Effective in
controlling tumor
Mantle Cell 50 mg/kg, once o )
Jeko-1 Xenograft ) Significant growth in mantle
Lymphoma daily
cell ymphoma
models.
Shows robust
] ) Chronic ] activity in models
Patient-Derived ] 25 mg/kg, twice ) )
Lymphocytic ) >90% derived directly
Xenograft (CLL) ] daily )
Leukemia from patients

with CLL.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for a deeper

understanding and potential replication of the findings.

In Vitro Assays

1. BTK Enzymatic Assay (LanthaScreen™ Eu Kinase Binding Assay):

» Objective: To determine the direct inhibitory activity of pirtobrutinib on the BTK enzyme.

» Methodology:

o Arecombinant human BTK enzyme is incubated with a fluorescently labeled ATP-

competitive kinase inhibitor (tracer) and a europium-labeled anti-tag antibody.

o Pirtobrutinib is added at varying concentrations.
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o The binding of the tracer to the BTK enzyme results in a high FRET (Forster Resonance
Energy Transfer) signal.

o Pirtobrutinib competes with the tracer for binding to BTK, leading to a decrease in the
FRET signal.

o The IC50 value is calculated as the concentration of pirtobrutinib that causes a 50%
reduction in the FRET signal.

2. Cellular BTK Occupancy Assay (NanoBRET™ Assay):

o Objective: To measure the extent and duration of BTK engagement by pirtobrutinib in living
cells.

o Methodology:
o Cells are engineered to express a BTK-NanoLuc® fusion protein.
o Afluorescent energy transfer probe that binds to BTK is added to the cells.

o In the absence of an inhibitor, the probe binds to the BTK-NanoLuc fusion protein,
resulting in a BRET (Bioluminescence Resonance Energy Transfer) signal.

o Pirtobrutinib is introduced, and its binding to BTK displaces the probe, leading to a
decrease in the BRET signal.

o The IC50 value represents the concentration of pirtobrutinib required to inhibit 50% of the
BRET signal.

3. Cell Proliferation Assay:
o Objective: To assess the effect of pirtobrutinib on the growth of cancer cell lines.
o Methodology:

o B-cell malignancy cell lines (e.g., TMD8, Jeko-1) are seeded in 96-well plates.

o The cells are treated with a range of concentrations of pirtobrutinib.
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o After a defined incubation period (typically 72 hours), cell viability is measured using a
reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of
metabolically active cells.

o The IC50 value is determined as the concentration of pirtobrutinib that inhibits cell growth
by 50%.

In Vivo Studies

1. Mouse Xenograft Models:

o Objective: To evaluate the anti-tumor efficacy of pirtobrutinib in a living organism.
o Methodology:

o Immunocompromised mice are subcutaneously implanted with human B-cell malignancy
cell lines (e.g., TMD8, Jeko-1) or patient-derived tumor tissue.

o Once tumors reach a palpable size, the mice are randomized into vehicle control and
treatment groups.

o Pirtobrutinib is administered orally at specified doses and schedules.
o Tumor volume is measured regularly using calipers.

o The percentage of Tumor Growth Inhibition (TGI) is calculated by comparing the change in
tumor volume in the treated groups to the vehicle control group.

o At the end of the study, tumors and tissues may be collected for pharmacodynamic marker
analysis (e.g., measuring BTK occupancy).

Visualizing the Science

The following diagrams illustrate the key concepts and processes involved in the evaluation of
pirtobrutinib.
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Caption: Pirtobrutinib inhibits the BTK signaling pathway, blocking downstream signals for cell

proliferation.
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In Vitro & In Vivo Evaluation Workflow
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Caption: A typical workflow for the preclinical evaluation of a targeted therapy like pirtobrutinib.
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Logical Relationship: In Vitro to In Vivo
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Caption: The logical progression from potent in vitro activity to promising in vivo efficacy for
pirtobrutinib.

¢ To cite this document: BenchChem. [A Comparative Analysis of Pirtobrutinib (LY3007113): In
Vitro vs. In Vivo Efficacy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1191796#comparing-in-vitro-and-in-vivo-results-for-
ly3007113]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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